1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by difluoromethylation and chlorination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety. These methods often utilize automated systems to monitor and adjust reaction parameters, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The bromomethyl and chloropropanone groups make the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar compounds include other halogenated and fluorinated organic molecules, such as:
1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Contains a trifluoromethyl group instead of difluoromethyl.
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-bromopropan-2-one: Features a bromine atom in place of chlorine.
Properties
Molecular Formula |
C11H10BrClF2O |
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Molecular Weight |
311.55 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-5-8-2-1-7(11(14)15)3-9(8)4-10(16)6-13/h1-3,11H,4-6H2 |
InChI Key |
KJENQLMMTJZJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr |
Origin of Product |
United States |
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